molecular formula C23H20ClF3O5 B11166492 ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate

ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate

Cat. No.: B11166492
M. Wt: 468.8 g/mol
InChI Key: OKCXOOXPBWSGGO-UHFFFAOYSA-N
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Description

The compound ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate (CAS: 573973-49-6) is a chromene-derived ester with a molecular formula of C23H20ClF3O5 and a molecular weight of 468.8 g/mol . Key structural features include:

  • A 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl core.
  • A 3-(trifluoromethyl)benzyloxy substituent at the 7-position of the chromene ring.
  • An ethyl propanoate side chain at the 3-position.

Its physicochemical properties include an XLogP3 value of 5.3 (indicating high lipophilicity), 8 hydrogen bond acceptors, and 8 rotatable bonds, which influence its pharmacokinetic and pharmacodynamic behavior .

Properties

Molecular Formula

C23H20ClF3O5

Molecular Weight

468.8 g/mol

IUPAC Name

ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate

InChI

InChI=1S/C23H20ClF3O5/c1-3-30-21(28)8-7-16-13(2)17-10-18(24)20(11-19(17)32-22(16)29)31-12-14-5-4-6-15(9-14)23(25,26)27/h4-6,9-11H,3,7-8,12H2,1-2H3

InChI Key

OKCXOOXPBWSGGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=CC=C3)C(F)(F)F)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the trifluoromethylbenzyl group: This step often involves nucleophilic substitution reactions using trifluoromethylbenzyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the 7-Position

The 7-position substituent is critical for modulating biological activity and physicochemical properties. Below is a comparison with analogs featuring different substituents:

A. Ethyl 3-(6-Chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (CAS: 701285-97-4)
  • Molecular Formula : C18H21ClO5
  • Molecular Weight : 352.8 g/mol
  • Substituent : Propoxy group.
  • XLogP3 : 3.8 .

Key Differences :

  • The propoxy group lacks the electron-withdrawing trifluoromethyl moiety, resulting in lower lipophilicity (XLogP3 = 3.8 vs. 5.3).
  • Reduced molecular weight (352.8 vs. 468.8 g/mol) and fewer hydrogen bond acceptors (5 vs. 8) may enhance aqueous solubility but reduce membrane permeability .
B. Ethyl 3-[6-Chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (CAS: 843615-72-5)
  • Molecular Formula : C23H23ClO5
  • Molecular Weight : 414.88 g/mol
  • Substituent : 3-Methylbenzyloxy group.
  • XLogP3: Not reported, but expected to be lower than the trifluoromethyl analog due to the less hydrophobic methyl group .

Key Differences :

  • The methylbenzyloxy substituent introduces steric bulk without the strong electron-withdrawing effects of trifluoromethyl. This may alter binding interactions in biological targets.
C. Ethyl 3-{7-[(2-Bromobenzyl)oxy]-6-Chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (CAS: 708236-69-5)
  • Molecular Formula : C22H20BrClO5
  • Molecular Weight : 479.7 g/mol
  • Substituent : 2-Bromobenzyloxy group.
  • Properties : Bromine’s high atomic weight and electronegativity may enhance binding affinity but increase steric hindrance .

Key Differences :

  • The bromine atom increases molecular weight (479.7 vs. 468.8 g/mol) and may improve halogen bonding in target interactions.
D. Methyl 2-(6-Chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-3-yl)acetate (ChemDiv ID: Y040-7963)
  • Molecular Formula : C21H16ClF3O5
  • Molecular Weight : 440.8 g/mol
  • Substituent: Acetate side chain (vs. propanoate).
  • Structural Impact: Shorter ester chain may reduce metabolic stability compared to the ethyl propanoate derivative .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Propoxy Analog 3-Methylbenzyloxy Analog 2-Bromobenzyloxy Analog
Molecular Weight 468.8 g/mol 352.8 g/mol 414.88 g/mol 479.7 g/mol
XLogP3 5.3 3.8 ~4.2 (estimated) Not reported
Hydrogen Bond Acceptors 8 5 5 5
Rotatable Bonds 8 8 8 8
Topological Polar Surface Area 61.8 Ų 61.8 Ų 61.8 Ų 61.8 Ų

Insights :

  • The bromine analog’s higher molecular weight may reduce bioavailability despite possible gains in target affinity.

Biological Activity

Chemical Structure and Properties

Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate has the following chemical structure:

  • Molecular Formula : C20H21ClO7
  • CAS Number : 577983-30-3

This compound features a chromenone backbone with various substituents that may influence its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of coumarins have shown to induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Lines

In a study assessing the effects of coumarin derivatives on breast cancer cell lines (MCF-7), it was found that certain derivatives led to a dose-dependent decrease in cell viability. The mechanism involved the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to cell death. This compound could potentially exhibit similar effects due to its structural analogies.

Antimicrobial Activity

Coumarins are also known for their antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLStrong
Pseudomonas aeruginosa64 µg/mLWeak

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thus contributing to its anti-inflammatory potential.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. By blocking this pathway, the compound could reduce inflammation and associated tissue damage.

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